![molecular formula C26H45N3O18 B1181705 半乳糖 β(1-3)[N-乙酰-D-葡萄糖胺 β(1-6)]半乳糖胺-α-苏氨酸 CAS No. 186600-27-1](/img/structure/B1181705.png)

半乳糖 β(1-3)[N-乙酰-D-葡萄糖胺 β(1-6)]半乳糖胺-α-苏氨酸

描述

“Gal beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr” is a complex carbohydrate structure. It involves the transfer of galactose from UDP-alpha-D-galactose to substrates with a terminal beta-N-acetylglucosamine (beta-GlcNAc) residue . This structure is involved in the biosynthesis of the carbohydrate moieties of glycolipids and glycoproteins .

Synthesis Analysis

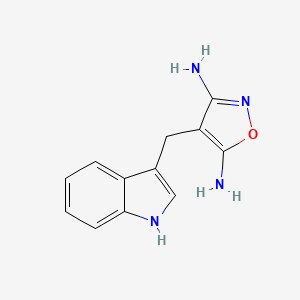

The synthesis of “Gal beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr” involves a glycosyltransferase, core2 β1-6GlcNAc transferase (designated C2GnT) that catalyzes the transfer of GlcNAc to Galβ1-3GalNAc in O-glycans, resulting in the conversion of Galβ1-3GalNAc, core1 to Galβ1-3 (GlcNAcβ1-6)GalNAc, core2 .Molecular Structure Analysis

The molecular structure of “Gal beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr” is complex and involves multiple sugar residues. The structure is formed by the transfer of GlcNAc to Galβ1-3GalNAc in O-glycans .Chemical Reactions Analysis

The chemical reaction involved in the formation of “Gal beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr” is catalyzed by a glycosyltransferase, core2 β1-6GlcNAc transferase (designated C2GnT). This enzyme transfers GlcNAc to Galβ1-3GalNAc in O-glycans .Physical and Chemical Properties Analysis

The physical and chemical properties of “Gal beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr” are complex due to its structure involving multiple sugar residues .科学研究应用

糖基化研究

该化合物参与α-抗肌萎缩蛋白 (DAG1) 的糖基化,这对于高亲和力结合含层粘连蛋白 G 样结构域的细胞外蛋白至关重要 。了解此过程对于洞察肌营养不良症和其他糖基化疾病至关重要。

生化试剂

作为一种生化试剂,它可用于生命科学研究,作为生物材料或有机化合物 。它特别适用于需要精确操纵蛋白质上聚糖结构的研究。

作用机制

Target of Action

The compound Gal beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr, also known as (2S,3R)-3-[(2S,3S,4R,5R,6S)-3-acetamido-6-[[(2R,3S,4R,5S,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-5-hydroxy-4-[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-aminobutanoic acid, is a glycopeptide that plays a significant role in cellular recognition, signal transduction, and regulation .

Mode of Action

The compound interacts with its targets in the cell, participating in cellular recognition and signal transduction processes .

Biochemical Pathways

The compound is involved in complex biochemical pathways related to cellular recognition and signal transduction . It can be synthesized through chemical synthesis or enzymatic catalysis .

Pharmacokinetics

It is known that the compound is soluble in appropriate solvents such as water or physiological saline .

Result of Action

The compound’s action results in significant biological effects within the cell, participating in cellular recognition, signal transduction, and regulation . It can be used for biomedical research to understand cellular recognition and signal transduction mechanisms and explore the etiology and treatment methods of related diseases .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For example, it should be stored at temperatures below 0°C to maintain its stability . When handling the compound, appropriate laboratory procedures should be followed, and protective measures such as wearing laboratory-grade personal protective equipment should be taken .

未来方向

The appearance of a branch Galβ1-3 (GlcNAcβ1-6)GalNAc in O-glycans has been demonstrated in many important biological processes such as T cell activation, T cell development, leukemia, immunodeficiencies, and cancer metastasis . Therefore, future research directions may include further investigation into these biological processes and the role of “Gal beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr” in these processes .

生化分析

Biochemical Properties

Gal beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr is involved in several biochemical reactions. It is formed by the action of glycosyltransferases, specifically core2 beta1-6GlcNAc transferase (C2GnT), which catalyzes the transfer of N-acetylglucosamine (GlcNAc) to Gal beta(1-3)GalNAc in O-glycans. This conversion results in the formation of the core2 structure, Gal beta(1-3)[GlcNAc beta(1-6)]GalNAc. The compound interacts with various enzymes and proteins, including galectins, which are a type of lectin that binds to beta-galactoside sugars. These interactions are crucial for cell-cell communication and immune response .

Cellular Effects

Gal beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr has significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the presence of this glycan structure on cell surface proteins can affect the binding of ligands and receptors, thereby altering signal transduction pathways. Additionally, it has been shown to play a role in cancer metastasis by promoting cell adhesion and migration .

Molecular Mechanism

The molecular mechanism of action of Gal beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr involves its binding interactions with biomolecules. This compound can bind to galectins, which are involved in various cellular processes such as apoptosis, cell proliferation, and immune response. The binding of Gal beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr to galectins can inhibit or activate these proteins, leading to changes in gene expression and cellular function. Additionally, this glycan structure can influence enzyme activity by acting as a substrate or inhibitor .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Gal beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this glycan structure is relatively stable under physiological conditions, but it can be degraded by specific glycosidases. Long-term exposure to Gal beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr can lead to changes in cellular metabolism and gene expression, which may have implications for disease progression and treatment .

Dosage Effects in Animal Models

The effects of Gal beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr vary with different dosages in animal models. At low doses, this compound can enhance cell signaling and immune response, while at high doses, it may have toxic or adverse effects. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a biological response. High doses of Gal beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr can lead to cell death and tissue damage, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

Gal beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr is involved in several metabolic pathways. It is synthesized by the action of glycosyltransferases and can be degraded by glycosidases. This compound interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The presence of Gal beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr can affect the overall metabolic state of the cell, leading to changes in energy production and utilization .

Transport and Distribution

The transport and distribution of Gal beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by glycan transporters and can bind to lectins and other proteins in the extracellular matrix. The localization and accumulation of Gal beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr can influence its biological activity and function .

Subcellular Localization

Gal beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr is localized in various subcellular compartments, including the Golgi apparatus, endoplasmic reticulum, and cell membrane. The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The activity and function of Gal beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr can be affected by its localization, as it interacts with different biomolecules in specific cellular compartments .

属性

IUPAC Name |

(2S,3R)-3-[(2S,3S,4R,5R,6S)-3-acetamido-6-[[(2R,3S,4R,5S,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-5-hydroxy-4-[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-aminobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H45N3O18/c1-7(13(27)23(40)41)43-25-15(29-9(3)33)22(47-26-21(39)20(38)17(35)11(5-31)45-26)18(36)12(46-25)6-42-24-14(28-8(2)32)19(37)16(34)10(4-30)44-24/h7,10-22,24-26,30-31,34-39H,4-6,27H2,1-3H3,(H,28,32)(H,29,33)(H,40,41)/t7-,10+,11+,12+,13+,14+,15+,16-,17+,18+,19-,20+,21+,22-,24-,25+,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQNQEZMFMBODFK-AFBIBDJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)NC(=O)C)O)OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)N)O[C@@H]1[C@H]([C@H]([C@H]([C@@H](O1)CO[C@H]2[C@H]([C@H]([C@@H]([C@@H](O2)CO)O)O)NC(=O)C)O)O[C@H]3[C@H]([C@H]([C@H]([C@@H](O3)CO)O)O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H45N3O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10693689 | |

| Record name | (2S,3R)-3-[(2S,3S,4R,5R,6S)-3-acetamido-6-[[(2R,3S,4R,5S,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-5-hydroxy-4-[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-aminobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

687.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186600-27-1 | |

| Record name | (2S,3R)-3-[(2S,3S,4R,5R,6S)-3-acetamido-6-[[(2R,3S,4R,5S,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-5-hydroxy-4-[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-aminobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-[(5-amino-1,3,4-thiadiazol-2-yl)methylsulfanyl]phenyl]acetamide](/img/no-structure.png)